3-[(3-Bromobenzyl)oxy]benzoyl chloride
Description
Significance of Benzoyl Chloride Derivatives in Synthetic Chemistry
Benzoyl chloride derivatives are a class of organic compounds that serve as crucial intermediates in a multitude of chemical transformations. The acyl chloride functional group is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is harnessed in numerous synthetic applications, including the formation of esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively. ontosight.ai These reactions, such as the Schotten-Baumann reaction for the synthesis of amides and esters, are fundamental in the construction of complex organic molecules. medcraveonline.com
The versatility of benzoyl chloride derivatives extends to their use in Friedel-Crafts acylation reactions, which are instrumental in attaching benzoyl groups to aromatic rings. wikipedia.org This capability is vital in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Furthermore, the benzoyl group can serve as a protecting group for alcohols and amines, highlighting the diverse roles these compounds play in synthetic strategy. The ability to modify the benzene (B151609) ring with various substituents allows for the fine-tuning of the reactivity and physical properties of these derivatives, making them adaptable tools for a wide array of synthetic challenges. wikipedia.org
Contextualization of 3-[(3-Bromobenzyl)oxy]benzoyl chloride as a Multifunctional Building Block
This compound is a bespoke reagent that integrates several reactive functionalities within a single molecular framework. The molecule consists of a central benzoyl chloride moiety, which provides the characteristic reactivity of acyl chlorides. This is appended with a benzyloxy ether linkage at the meta-position, which introduces conformational flexibility. Crucially, the terminal benzyl (B1604629) ring is substituted with a bromine atom, also at the meta-position.
This combination of an acyl chloride, an ether, and an aryl bromide makes this compound a trifunctional building block. The acyl chloride can participate in acylation reactions, the aryl bromide can undergo a variety of cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings), and the ether linkage, while generally stable, can be cleaved under specific conditions. This multifunctionality allows for a stepwise and regioselective elaboration of the molecule, enabling the synthesis of complex molecular architectures from a single starting material.
Historical Development of Aromatic Acyl Halide Chemistry in Research
The history of aromatic acyl halide chemistry is intrinsically linked to the development of organic synthesis as a systematic science in the 19th century. One of the earliest preparations of an aromatic acyl chloride, specifically benzoyl chloride, was reported in 1832 by Friedrich Wöhler and Justus von Liebig through the reaction of benzaldehyde (B42025) with chlorine. This discovery was a significant milestone, providing chemists with a new and highly reactive functional group.
Throughout the latter half of the 19th and the early 20th centuries, the synthetic utility of aromatic acyl halides was broadly explored. The development of the Friedel-Crafts acylation in 1877 and the Schotten-Baumann reaction in the 1880s firmly established benzoyl chloride and its derivatives as indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The 20th century saw the refinement of methods for preparing acyl chlorides, with the introduction of milder and more selective reagents such as thionyl chloride and oxalyl chloride, which have become standard laboratory and industrial methods. wikipedia.org The ongoing development in this field now focuses on creating highly functionalized and specialized acyl halides, such as this compound, to meet the demands of modern synthetic targets, particularly in medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANJWXMRLUPZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Chemical Compound and Analogues
Strategies for the Formation of the Acyl Chloride Moiety
The conversion of a carboxylic acid to an acyl chloride is a pivotal step in the synthesis of 3-[(3-Bromobenzyl)oxy]benzoyl chloride, transforming the relatively unreactive carboxylic acid into a highly reactive intermediate suitable for further derivatization.
Direct Chlorination of Substituted Benzoic Acids
The most direct route to this compound is the chlorination of its corresponding carboxylic acid precursor, 3-[(3-Bromobenzyl)oxy]benzoic acid. This transformation can be achieved using various chlorinating agents, with thionyl chloride and phosphorus pentachloride being the most common. chemguide.co.uklibretexts.org
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed. libretexts.orgmasterorganicchemistry.com The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. researchgate.net For substituted benzoic acids, the reaction conditions must be carefully controlled to avoid unwanted side reactions.
Reaction with Thionyl Chloride:
Reactants: 3-[(3-Bromobenzyl)oxy]benzoic acid, Thionyl chloride (SOCl₂)
Byproducts: Sulfur dioxide (SO₂), Hydrogen chloride (HCl)
Conditions: Typically refluxing in neat SOCl₂ or in a high-boiling inert solvent.
Phosphorus pentachloride (PCl₅) is another effective solid reagent for this conversion. libretexts.org The reaction with a carboxylic acid proceeds readily at room temperature or with gentle warming to produce the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.ukquora.com Fractional distillation is then used to separate the desired acyl chloride from the reaction mixture. libretexts.org
Reaction with Phosphorus Pentachloride:
Reactants: 3-[(3-Bromobenzyl)oxy]benzoic acid, Phosphorus pentachloride (PCl₅)
Byproducts: Phosphoryl chloride (POCl₃), Hydrogen chloride (HCl)
Conditions: Often carried out in the cold or at room temperature. chemguide.co.uk
| Chlorinating Agent | Physical State | Byproducts | Separation |
| Thionyl Chloride (SOCl₂) | Liquid | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. |
| Phosphorus Pentachloride (PCl₅) | Solid | POCl₃(l), HCl(g) | Requires fractional distillation. |
The rate of acyl chloride formation using thionyl chloride can be significantly increased by the addition of a catalyst. N,N-dimethylformamide (DMF) is a commonly used catalyst for this transformation. google.com The reaction proceeds through the formation of a Vilsmeier reagent, which is a more potent acylating agent. This catalytic approach often allows for milder reaction conditions and improved yields. The use of immobilized catalysts that can be recovered and reused is also an area of interest for more sustainable and cost-effective industrial production. google.com
Alternative Routes via Carbonyl Transformations
While the direct chlorination of the corresponding carboxylic acid is the most common route, acyl chlorides can also be synthesized from other carbonyl compounds. For instance, aldehydes can be converted to acyl chlorides. One method involves the oxidation of the aldehyde to a carboxylic acid using an oxidant like chromic acid (Jones Oxidation), followed by treatment with thionyl chloride or phosphorus trichloride. stackexchange.com Another approach involves the direct chlorination of aldehydes, although this is less common for aromatic aldehydes.
A one-step conversion of aromatic methyl ketones to acyl chlorides has also been reported. This transformation can be achieved by treating the methyl ketone with sulfur monochloride in the presence of a catalytic amount of pyridine (B92270). researchgate.net This method provides a direct route from readily available starting materials.
Construction of the Benzyl (B1604629) Ether Linkage
The formation of the benzyl ether linkage is a critical step in the synthesis of the precursor to this compound. This is typically achieved through etherification reactions.
Etherification Reactions Involving Halogenated Benzyl Substrates and Phenols
The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, including benzyl ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. wikipedia.org In the context of synthesizing the precursor for this compound, this would involve the reaction of a 3-hydroxybenzoate derivative with 3-bromobenzyl bromide. guidechem.com
The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like DMF or acetone (B3395972) often being employed.
General Williamson Ether Synthesis:
Nucleophile: A deprotonated phenol (B47542) (phenoxide), such as the potassium salt of methyl 3-hydroxybenzoate.
Electrophile: A primary alkyl halide, in this case, 3-bromobenzyl bromide.
Base: To deprotonate the phenol (e.g., K₂CO₃, NaH).
Solvent: A polar aprotic solvent (e.g., DMF, acetone).
The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the benzylic carbon of the 3-bromobenzyl bromide, displacing the bromide ion. masterorganicchemistry.com The use of a primary benzyl halide is ideal for this reaction, as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.org
| Reactant Type | Example for Precursor Synthesis | Role |
| Phenolic Substrate | Methyl 3-hydroxybenzoate | Nucleophile precursor |
| Halogenated Benzyl Substrate | 3-Bromobenzyl bromide | Electrophile |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |
Following the etherification, the ester group of the resulting methyl 3-[(3-bromobenzyl)oxy]benzoate would be hydrolyzed to the carboxylic acid, 3-[(3-Bromobenzyl)oxy]benzoic acid, which then undergoes chlorination as described in section 2.1.1.
Advanced Synthetic Methodologies for this compound and Analogues
The synthesis of structurally complex benzoyl chloride derivatives, such as this compound, requires sophisticated strategies that prioritize yield, purity, and regiochemical control. The molecular architecture, characterized by a central aryl ether linkage, necessitates advanced methodologies for its construction and subsequent functionalization. This article explores key synthetic techniques, including classical and modern etherification methods, and examines the strategic principles guiding the multi-step synthesis of this and related compounds.
1 Etherification via Nucleophilic Substitution
The formation of the diaryl ether bond is the cornerstone of the synthesis for this compound. The Williamson ether synthesis and its variants represent the most classical and widely employed approach for this transformation.
The Williamson ether synthesis is a robust and versatile method for forming ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The reaction typically involves the deprotonation of an alcohol by a strong base to form an alkoxide (or phenoxide) nucleophile, which then attacks a primary alkyl halide, displacing the halide leaving group. wikipedia.org
In the context of synthesizing the target compound, this involves the reaction of a 3-hydroxybenzoyl precursor with 3-bromobenzyl chloride. The phenolic hydroxyl group is deprotonated, typically using a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu), to form a phenoxide ion. numberanalytics.com This potent nucleophile then attacks the electrophilic benzylic carbon of 3-bromobenzyl chloride. The choice of a primary benzylic halide is crucial, as secondary and tertiary halides are prone to undergoing competing E2 elimination reactions, especially in the presence of a strong base, which would reduce the yield of the desired ether product. youtube.com
Modern variants of this reaction aim to improve efficiency and mitigate harsh conditions. Phase-transfer catalysis is a common industrial adaptation where a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase containing the alkyl halide, often allowing for the use of weaker bases and lower temperatures. wikipedia.org Additionally, microwave-enhanced techniques have been shown to drastically reduce reaction times from hours to minutes. wikipedia.org
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Classical Conditions | Phase-Transfer Catalysis (PTC) | Microwave-Assisted |
|---|---|---|---|
| Base | Strong bases (NaH, KH) | Weaker bases (NaOH, K₂CO₃) | Various, often K₂CO₃ |
| Solvent | Polar aprotic (DMF, Acetonitrile) wikipedia.org | Biphasic (e.g., Toluene (B28343)/Water) | Polar solvents (DMF, DMSO) |
| Temperature | 50-100 °C wikipedia.org | Room Temperature to 80 °C | 100-150 °C (sealed vessel) |
| Reaction Time | 1-8 hours wikipedia.org | 2-12 hours | 5-30 minutes |
| Key Advantage | Well-established, reliable | Milder conditions, scalable | Drastically reduced reaction time |
Regiochemical control is paramount in the synthesis of asymmetrically substituted aromatic compounds. For this compound, the ether linkage must be formed exclusively at the meta-position of the benzoyl group. This control is not achieved by directing an incoming group, but rather by starting with a precursor that already possesses the desired substitution pattern.
The synthesis begins with 3-hydroxybenzoic acid or its corresponding ester (e.g., methyl 3-hydroxybenzoate). In this precursor, the hydroxyl group is fixed at the C-3 position of the benzene (B151609) ring. The subsequent Williamson ether synthesis therefore occurs specifically at this pre-determined site. The phenoxide formed is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the activated ortho and para positions of the aromatic ring (C-2, C-4, and C-6). While C-alkylation on the ring is a possible side reaction, O-alkylation is kinetically and thermodynamically favored under standard Williamson conditions, particularly with reactive alkyl halides like benzyl halides. wikipedia.org By using a well-defined starting material, the challenge of regioselectivity is effectively solved from the outset.
2 Palladium-Catalyzed Approaches to Aryl Ether Synthesis
While the Williamson synthesis is effective, modern organometallic chemistry offers powerful alternatives. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, provide a complementary method for forming aryl ether bonds. wikipedia.orgrsc.org This reaction serves as a powerful replacement for harsher, classical methods like the Ullmann condensation. organic-chemistry.org
The Buchwald-Hartwig ether synthesis involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. rsc.org The catalytic cycle generally proceeds through three key steps:
Oxidative Addition : A Pd(0) catalyst inserts into the aryl-halide bond (e.g., 3-bromobenzoyl chloride precursor) to form a Pd(II) complex.
Association and Deprotonation : The alcohol (e.g., 3-bromobenzyl alcohol) coordinates to the palladium center, and a base facilitates deprotonation to form a palladium alkoxide intermediate.
Reductive Elimination : The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond of the aryl ether and regenerating the Pd(0) catalyst. nih.gov
This methodology is particularly valuable for coupling sterically hindered partners or when the SN2 mechanism of the Williamson synthesis is disfavored. The development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., t-BuBrettPhos) has been critical to the success of these reactions, facilitating the challenging reductive elimination step and allowing many reactions to proceed under mild conditions, even at room temperature. mit.edu
Table 2: Methodological Comparison for Aryl Ether Formation
| Feature | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling |
|---|---|---|
| Mechanism | SN2 Nucleophilic Substitution | Pd-Catalyzed Cross-Coupling |
| Key Reactants | Phenoxide + Primary Alkyl Halide | Aryl Halide + Alcohol |
| Catalyst | None (or Phase-Transfer Catalyst) | Palladium(0) complex + Phosphine Ligand rsc.org |
| Base | Stoichiometric strong base (NaH, K₂CO₃) | Stoichiometric base (e.g., NaOtBu, Cs₂CO₃) |
| Advantages | Cost-effective, simple, well-understood | Broad substrate scope, high functional group tolerance, milder conditions |
| Limitations | Prone to elimination side reactions with secondary/tertiary halides youtube.com | Cost of catalyst/ligand, sensitivity to air/moisture |
Reactivity Profiles and Mechanistic Investigations of the Chemical Compound
Nucleophilic Acyl Substitution Reactions
The most prominent reaction pathway for 3-[(3-Bromobenzyl)oxy]benzoyl chloride, like other acyl chlorides, is nucleophilic acyl substitution. In this type of reaction, a nucleophile replaces the chloride ion on the acyl group. youtube.com The high reactivity of acyl chlorides, including this compound, stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which polarizes the carbonyl carbon, rendering it highly electrophilic.
Reactivity with Diverse Nucleophiles in Synthetic Transformations
The high reactivity of the acyl chloride group in this compound allows it to be readily converted into a variety of other carboxylic acid derivatives, such as esters and amides, by reacting it with appropriate nucleophiles. These transformations are fundamental in organic synthesis.
When this compound is treated with an alcohol (R'-OH), an esterification reaction occurs. The alcohol acts as the nucleophile, with the lone pair of electrons on its oxygen atom attacking the carbonyl carbon. youtube.com The reaction typically proceeds rapidly, often at room temperature, and may be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.
The general procedure involves the slow addition of the acyl chloride to a solution of the alcohol and the base in an inert solvent. The resulting ester incorporates the alkoxy group (-OR') from the alcohol in place of the chloride.
Illustrative Data Table for Esterification Reactions
The following table presents typical, illustrative examples of esterification reactions as specific experimental data for this compound were not available in the searched sources. Conditions are based on general procedures for benzoyl chlorides.
| Entry | Alcohol (Nucleophile) | Base | Solvent | Temperature | Product | Expected Yield |
| 1 | Methanol | Pyridine | Dichloromethane (DCM) | 0 °C to RT | Methyl 3-[(3-bromobenzyl)oxy]benzoate | High |
| 2 | Ethanol | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to RT | Ethyl 3-[(3-bromobenzyl)oxy]benzoate | High |
| 3 | Isopropanol | Pyridine | Dichloromethane (DCM) | 0 °C to RT | Isopropyl 3-[(3-bromobenzyl)oxy]benzoate | High |
| 4 | Benzyl (B1604629) Alcohol | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | Benzyl 3-[(3-bromobenzyl)oxy]benzoate | High |
The reaction of this compound with ammonia, primary amines (R'-NH₂), or secondary amines (R'₂NH) yields amides. This reaction, often referred to as amidation or aminolysis, is typically very rapid and exothermic. The nitrogen atom of the amine is a potent nucleophile and readily attacks the acyl chloride's carbonyl carbon.
The mechanism is analogous to esterification, involving a tetrahedral intermediate that collapses to expel the chloride ion. Since amines are basic, two equivalents of the amine are often used: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used along with another base like pyridine or sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction.
Illustrative Data Table for Amidation Reactions
The following table presents typical, illustrative examples of amidation reactions as specific experimental data for this compound were not available in the searched sources. Conditions are based on general procedures for benzoyl chlorides.
| Entry | Amine (Nucleophile) | Base | Solvent | Temperature | Product | Expected Yield |
| 1 | Ammonia (aq) | - | Dichloromethane (DCM) | 0 °C | 3-[(3-Bromobenzyl)oxy]benzamide | High |
| 2 | Aniline | Pyridine | Dichloromethane (DCM) | 0 °C to RT | N-Phenyl-3-[(3-bromobenzyl)oxy]benzamide | High |
| 3 | Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to RT | N-Benzyl-3-[(3-bromobenzyl)oxy]benzamide | High |
| 4 | Diethylamine | Diethylamine (2 eq.) | Dichloromethane (DCM) | 0 °C | N,N-Diethyl-3-[(3-bromobenzyl)oxy]benzamide | High |
Reactions with Carbon Nucleophiles and Organometallic Reagents
The acyl chloride functional group in this compound is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a variety of carbon nucleophiles and organometallic reagents. The reactivity of this group is analogous to that of benzoyl chloride.
Reactions with Grignard Reagents: Treatment of the benzoyl chloride moiety with Grignard reagents (R-MgX) is a powerful method for carbon-carbon bond formation. However, the reaction is difficult to stop at the ketone stage. Typically, two equivalents of the Grignard reagent add to the carbonyl group. The first equivalent displaces the chloride ion to form an intermediate ketone, which is more reactive than the initial acyl chloride. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup. libretexts.orgwikimedia.orgpearson.comquora.com For instance, reacting this compound with excess methylmagnesium bromide would be expected to produce 2-(3-((3-bromobenzyl)oxy)phenyl)propan-2-ol.
Reactions with Organocuprates (Gilman Reagents): In contrast to the high reactivity of Grignard reagents, organocuprates, such as lithium dialkylcuprates (R₂CuLi), are softer nucleophiles. This reduced reactivity allows for the selective synthesis of ketones from acyl chlorides. organicchemistrytutor.comchemistrysteps.com The reaction proceeds via nucleophilic acyl substitution to form the ketone, but the Gilman reagent does not typically react further with the ketone product. organicchemistrytutor.comchemistrysteps.com This makes it a preferred method for synthesizing ketones like 1-(3-((3-bromobenzyl)oxy)phenyl)ethan-1-one from the title compound and lithium dimethylcuprate. The lower reactivity is attributed to the less polarized carbon-copper bond compared to the carbon-magnesium bond in Grignard reagents. chemistrysteps.com
Friedel-Crafts Acylation: The benzoyl chloride group can act as an electrophile in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), an acylium ion is generated. This potent electrophile can then acylate another aromatic ring, forming a new carbon-carbon bond and yielding a diaryl ketone. pearson.comuomustansiriyah.edu.iq For example, reacting this compound with benzene (B151609) in the presence of AlCl₃ would yield (3-((3-bromobenzyl)oxy)phenyl)(phenyl)methanone.
Interactive Data Table: Reactions with Carbon Nucleophiles
| Reagent Type | Reagent Example | Expected Product | Key Feature |
| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | Reacts twice; cannot isolate ketone intermediate. pearson.comquora.com |
| Organocuprate | Lithium Diphenylcuprate (Ph₂CuLi) | Ketone | Reaction stops at the ketone stage. organicchemistrytutor.comchemistrysteps.com |
| Friedel-Crafts | Benzene / AlCl₃ | Diaryl Ketone | Forms an acylium ion intermediate. uomustansiriyah.edu.iq |
Aromatic Substitution Dynamics on the Brominated Phenyl Ring
Regioselectivity and Electronic Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the brominated phenyl ring of this compound is governed by the electronic properties of the existing substituents. The key substituent directly on this ring is the bromine atom.
The bromine atom exerts two opposing electronic effects:
Inductive Effect (-I): As a halogen, bromine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack. libretexts.orgpressbooks.pubwikipedia.org
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be donated to the aromatic pi system, which tends to direct incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pubyoutube.com
The inductive effect is stronger than the resonance effect for halogens, making the ring less reactive than benzene itself (deactivating). pressbooks.pubwikipedia.org However, the resonance effect controls the regioselectivity, making bromine an ortho, para-director. libretexts.orgpressbooks.pub Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) on the brominated ring will occur preferentially at the positions ortho and para to the bromine atom. The benzyloxy group is too far away to exert a significant electronic directing effect on the brominated ring.
Interactive Data Table: Predicted Products of EAS on the Brominated Ring
| EAS Reaction | Electrophile (E⁺) | Major Products |
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 1-Bromo-2-nitro-3-(phenoxymethyl)benzene & 1-bromo-4-nitro-3-(phenoxymethyl)benzene |
| Bromination (Br₂/FeBr₃) | Br⁺ | 1,2-Dibromo-3-(phenoxymethyl)benzene & 1,4-dibromo-3-(phenoxymethyl)benzene |
| Sulfonation (SO₃/H₂SO₄) | SO₃H⁺ | 2-Bromo-6-(phenoxymethyl)benzenesulfonic acid & 2-bromo-5-(phenoxymethyl)benzenesulfonic acid |
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)
The aryl bromide functionality is a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.net It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov Coupling this compound with phenylboronic acid would yield a biphenyl (B1667301) derivative.
Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent (R-SnBu₃) catalyzed by a palladium complex. It is known for its tolerance of a wide array of functional groups, although a key drawback is the toxicity of the organotin compounds.
Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org For example, reacting the title compound with styrene (B11656) would produce a stilbene (B7821643) derivative.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes.
Interactive Data Table: Cross-Coupling Reactions at the Aryl Bromide Site
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Biaryl, etc. |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | Biaryl, Vinyl-arene, etc. |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like the one in the title compound is generally difficult. The reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromide) to stabilize the negatively charged intermediate (Meisenheimer complex). Since the brominated ring lacks such activating groups, the standard SₙAr mechanism is highly unfavorable.
However, substitution can be forced under harsh conditions (high temperature and pressure) or via an alternative pathway:
Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, a benzyne (B1209423) intermediate can be formed. stackexchange.commakingmolecules.com The base first abstracts a proton from a carbon adjacent (ortho) to the bromine. This is followed by the elimination of the bromide ion to form a highly reactive benzyne intermediate containing a formal triple bond within the aromatic ring. makingmolecules.com The nucleophile (e.g., NH₂⁻) then attacks either carbon of the triple bond. For a 3-substituted bromoarene like this compound, this mechanism would lead to a mixture of meta- and para-substituted products. stackexchange.comyoutube.com The methoxy (B1213986) group in 3-bromoanisole (B1666278) is known to direct the incoming nucleophile to the meta-position due to its inductive electron-withdrawing effect, which stabilizes the nearby carbanion formed upon nucleophilic attack on the benzyne. stackexchange.com
Reactivity at the Benzylic Position
Free Radical Reactions and Benzylic Bromination
The benzylic position—the carbon atom directly attached to an aromatic ring—is exceptionally reactive towards free radical reactions. chemistry.coachlibretexts.orgyoutube.com This heightened reactivity stems from the resonance stabilization of the intermediate benzylic radical. The unpaired electron can be delocalized into the pi system of the aromatic ring, significantly lowering the activation energy for its formation. libretexts.orglibretexts.org
A classic example of this reactivity is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. libretexts.orgchadsprep.com This reaction, often called the Wohl-Ziegler reaction, allows for the selective bromination of the benzylic C-H bond, leaving the aromatic ring and other aliphatic C-H bonds untouched. masterorganicchemistry.com
The mechanism is a radical chain reaction:
Initiation: A small amount of bromine radical (Br•) is generated from the homolytic cleavage of the N-Br bond in NBS, often initiated by light or heat.
Propagation:
The bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, forming the resonance-stabilized benzylic radical and HBr. libretexts.org
The HBr reacts with NBS to produce a low concentration of molecular bromine (Br₂). libretexts.org
The benzylic radical then reacts with Br₂ to form the benzylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.com
Using NBS is crucial as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition of bromine to the aromatic ring. chadsprep.comyoutube.com Applying this reaction to this compound would result in the formation of 3-{[3-(bromomethyl)benzyl]oxy}benzoyl chloride.
Interactive Data Table: Benzylic Bromination Conditions
| Reagent | Initiator | Solvent | Outcome |
| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | Carbon Tetrachloride (CCl₄) (traditional) | Selective bromination at the benzylic position. chadsprep.com |
| N-Bromosuccinimide (NBS) | Visible Light | Aqueous Media ('on water') | A "green" alternative to traditional solvents. researchgate.net |
| Bromine (Br₂) | Light (hν) or Heat | Non-polar solvent | Less selective; can lead to aromatic bromination as a side reaction. |
Nucleophilic Substitution Reactions (SN1/SN2) at the Benzylic Carbon
The benzylic carbon in this compound is a key site for nucleophilic substitution reactions. The reactivity of this position is significantly influenced by the ability of the adjacent benzene ring to stabilize intermediates, allowing for both SN1 and SN2 reaction pathways. The choice between these mechanisms is dependent on factors such as the nature of the nucleophile, the solvent, and the stability of the resulting carbocation. khanacademy.orgyoutube.com
In an SN1 (Substitution Nucleophilic Unimolecular) mechanism, the rate-determining step is the unimolecular dissociation of the leaving group to form a benzylic carbocation. This intermediate is resonance-stabilized, as the positive charge can be delocalized into the aromatic ring. For this compound, the formation of a secondary benzylic carbocation would be stabilized by the phenyl group. Weak nucleophiles and polar protic solvents favor the SN1 pathway. youtube.com
Conversely, the SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. khanacademy.org Given that the benzylic carbon in the parent benzyl chloride is primary, it is susceptible to SN2 attack. doubtnut.com
The relative reactivity towards SN1 reactions is influenced by substituents on the benzene ring. Electron-donating groups can further stabilize the benzylic carbocation, accelerating the SN1 reaction rate, while electron-withdrawing groups have a destabilizing effect. askfilo.com In the case of this compound, the bromine atom on the benzyl group is an electron-withdrawing group, which would slightly disfavor the formation of a carbocation and thus may hinder the SN1 pathway to some extent compared to an unsubstituted benzyl group.
Table 1: Comparison of SN1 and SN2 Reaction Pathways at the Benzylic Carbon
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Determining Step | Formation of a benzylic carbocation | Concerted attack of the nucleophile and departure of the leaving group |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Intermediate | Resonance-stabilized benzylic carbocation | No intermediate, a transition state is formed |
| Stereochemistry | Racemization | Inversion of configuration |
| Effect of Substituents | Accelerated by electron-donating groups | Less sensitive to electronic effects, more sensitive to steric hindrance |
Oxidation and Reduction Strategies of the Benzylic Ether Linkage
The benzylic ether linkage in this compound presents a site for both oxidative and reductive cleavage.
Oxidation Strategies:
The oxidation of benzylic ethers can lead to the formation of corresponding carbonyl compounds and alcohols. researchgate.net A common reagent used for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The reaction proceeds readily with ethers that bear activating groups. researchgate.net The mechanism of benzylic oxidation can be complex and may involve the formation of a benzylic radical as an initial step. masterorganicchemistry.com Other oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can also be employed for the oxidation of the benzylic position, often leading to the formation of a carboxylic acid if a benzylic hydrogen is present. masterorganicchemistry.com
Reduction Strategies:
Reductive cleavage of the benzylic ether linkage is a common method for deprotection in organic synthesis. This can be achieved through various methods, including catalytic hydrogenolysis. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction cleaves the C-O bond of the ether at the benzylic position, yielding the corresponding alcohol and toluene (B28343) derivative.
Table 2: Potential Reagents for the Transformation of the Benzylic Ether Linkage
| Transformation | Reagent | Expected Products |
| Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 3-Hydroxybenzoyl chloride and 3-bromobenzaldehyde |
| Oxidation | Potassium permanganate (KMnO4) | 3-Hydroxybenzoyl chloride and 3-bromobenzoic acid |
| Reduction (Hydrogenolysis) | H2, Palladium on Carbon (Pd/C) | 3-Hydroxybenzoyl chloride and 3-bromotoluene |
Applications in Advanced Organic Synthesis and Chemical Biology Research
Precursor in Complex Molecule Synthesis
3-[(3-Bromobenzyl)oxy]benzoyl chloride serves as a highly versatile intermediate in the synthesis of a wide array of complex organic molecules. Its structure features two key reactive sites: the highly electrophilic acyl chloride group and the bromo-substituted benzyl (B1604629) moiety. The acyl chloride allows for facile acylation reactions, forming stable ester or amide bonds, while the bromine atom on the benzyl ring can participate in various cross-coupling reactions, providing a secondary point for molecular elaboration. This dual functionality makes it a valuable building block in diverse fields ranging from pharmaceuticals to materials science. General benzoyl chloride derivatives are widely recognized as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and resins. vynova-group.comwikipedia.orgatamankimya.com
The utility of benzoyl chloride and its derivatives as precursors in the synthesis of pharmaceuticals is well-established. atamankimya.com The structure of this compound is particularly suited for creating diverse molecular scaffolds for drug discovery. The benzoyl chloride group can be readily reacted with amines or alcohols in target molecules to introduce the 3-[(3-bromobenzyl)oxy]benzoyl moiety. This fragment can impart specific conformational constraints or lipophilicity, which are critical for modulating the biological activity of a lead compound.
Furthermore, the presence of the bromine atom is of significant strategic importance in medicinal chemistry. It serves as a versatile chemical handle for late-stage functionalization through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This allows for the rapid generation of a library of analogues from a common intermediate, a key process in structure-activity relationship (SAR) studies. For instance, various aryl, alkyl, or alkyne groups can be introduced at the bromine position to explore the steric and electronic requirements of a biological target. This approach is fundamental to the iterative process of optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The broader class of chloro-containing molecules, to which this compound belongs, is a cornerstone of the pharmaceutical industry, with over 250 FDA-approved drugs featuring chlorine, highlighting the importance of halogenated intermediates in drug discovery. nih.gov
Benzoyl chloride derivatives are important precursors in the production of agrochemicals, such as herbicides and pesticides. vynova-group.comatamankimya.com The this compound molecule can be incorporated into novel agrochemical candidates. The halogenated benzyl ether structure is a common feature in many biologically active compounds used in crop protection. By reacting the acyl chloride with various nucleophiles (e.g., substituted anilines, phenols, or heterocyclic amines), chemists can synthesize a range of potential herbicides, insecticides, or fungicides. The bromo-substituent on the benzyl ring offers an additional site for modification to fine-tune the compound's efficacy, spectrum of activity, and environmental persistence.
In the realm of specialty chemicals, this compound can be used to synthesize products such as dyes and perfumes. wikipedia.org The reaction of the acyl chloride with appropriate chromophores or fragrant alcohol moieties can lead to the creation of new specialty molecules with unique properties.
The reactivity of the acyl chloride group makes this compound a valuable monomer or functionalizing agent in polymer chemistry. It can be used to synthesize functional polymers through several routes. For example, in a process known as Friedel-Crafts acylation, it can be reacted with aromatic polymers like polystyrene to attach the 3-[(3-bromobenzyl)oxy]benzoyl group onto the polymer backbone. researchgate.net This modification can significantly alter the material's properties, such as its glass transition temperature and solubility. researchgate.net
Alternatively, it can act as a terminating agent in living polymerization reactions, such as ring-opening polymerization, to introduce a specific end-group to the polymer chain. nih.gov The incorporated 3-[(3-bromobenzyl)oxy] moiety not only modifies the physical properties of the resulting polymer but also introduces a latent functional handle—the bromine atom—which can be used for subsequent polymer modifications, such as grafting other polymer chains or attaching functional molecules. This allows for the creation of advanced materials like block copolymers or polymer microspheres with tailored properties for specific applications. researchgate.net
Derivatization Strategies for Enhanced Analytical Performance and Biological Probes
The high reactivity of the benzoyl chloride functional group is strategically employed in analytical chemistry and chemical biology to modify molecules of interest, thereby enhancing their detectability or enabling their use as biological tools.
In the field of metabolomics, the quantitative analysis of small, polar molecules like neurotransmitters and amino acids in complex biological samples is often challenging due to their poor retention on standard reversed-phase liquid chromatography columns and low ionization efficiency in mass spectrometry. chromatographyonline.com Chemical derivatization with benzoyl chloride (BzCl) is a robust strategy to overcome these limitations. nih.govnih.gov
The derivatization reaction, which follows the Schotten-Baumann reaction scheme, targets nucleophilic functional groups such as primary and secondary amines and phenols. chromatographyonline.com By attaching the nonpolar benzoyl group, the polarity of the analytes is significantly reduced, leading to improved retention and separation in reversed-phase liquid chromatography. chromatographyonline.com This process also typically enhances the analyte's response in electrospray ionization mass spectrometry (ESI-MS), resulting in substantially lower limits of detection, often in the sub-10 nM range. nih.govnih.gov This method has been successfully applied to a wide range of biological matrices, including human serum, cerebrospinal fluid, and tissue homogenates. chromatographyonline.comnih.govnih.gov
Table 1: Application of Benzoyl Chloride Derivatization in Analytical Chemistry
| Feature | Description | Research Findings |
| Target Analytes | Small polar molecules, including neurotransmitters, amino acids, polyamines, and their metabolites. nih.govnih.gov | Successfully used for the analysis of over 70 neurologically relevant compounds. nih.govnih.gov |
| Reaction | Benzoyl chloride reacts with primary/secondary amines and phenols to form less polar amide/ester derivatives. chromatographyonline.com | The reaction is rapid and proceeds under mild conditions, making it suitable for routine analysis. chromatographyonline.com |
| Analytical Benefit | Increases hydrophobicity for improved reversed-phase LC retention and enhances ESI-MS ionization efficiency. chromatographyonline.com | Leads to significantly improved sensitivity, with limits of detection often below 10 nM. nih.govnih.gov |
| Matrices | Versatile method applicable to various complex biological samples. chromatographyonline.com | Demonstrated utility in rat microdialysate, human serum and cerebrospinal fluid, and fly tissue homogenate. chromatographyonline.comnih.govnih.gov |
In chemical proteomics, small reactive molecules known as chemical probes are used to investigate protein function, interactions, and ligand-binding sites on a proteome-wide scale. nih.govnih.gov this compound is designed as a specialty product for such applications. scbt.com Its acyl chloride group acts as a reactive "warhead" that can form stable, covalent bonds with nucleophilic amino acid residues on proteins, such as the side chains of lysine (B10760008) (forming an amide bond) or tyrosine (forming an ester bond).
This covalent labeling allows for the identification of protein targets. The 3-[(3-bromobenzyl)oxy] moiety serves as a reporter group that can be used for enrichment or detection. Following protein labeling in a cellular lysate or even in living cells, the proteins are digested into smaller peptides. The covalently modified peptides are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The mass shift caused by the probe allows for the precise identification of the modified peptide and, through fragmentation analysis, the exact amino acid that was labeled. nih.govnih.gov This information is invaluable for identifying the binding sites of drugs, mapping enzyme active sites, and discovering new protein-protein interactions. The bromine atom in the probe's structure can also serve as a site for attaching additional tags (e.g., a biotin (B1667282) or a fluorescent dye) via "click chemistry" to facilitate the enrichment and visualization of labeled proteins.
Table 2: Workflow for Using a Covalent Chemical Probe in Proteomics
| Step | Description | Purpose |
| 1. Probe Incubation | The reactive probe, such as this compound, is incubated with a complex protein sample (e.g., cell lysate). | Covalent labeling of accessible, nucleophilic amino acid residues on proteins. nih.gov |
| 2. Protein Digestion | The labeled proteome is digested into smaller peptides using an enzyme like trypsin. | To generate peptides of a suitable size for mass spectrometry analysis. nih.gov |
| 3. Enrichment (Optional) | If the probe contains a handle (like biotin), the labeled peptides can be selectively isolated. | To reduce sample complexity and increase the chances of detecting low-abundance modified peptides. |
| 4. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | To identify the sequence of the modified peptides and pinpoint the exact site of covalent modification. nih.gov |
| 5. Data Analysis | Specialized software is used to search the MS/MS data against a protein database to identify the labeled proteins and their modification sites. | To map the "reactome" and identify the specific protein targets of the chemical probe. |
Role as a Chemical Probe in Proteomics Research
Covalent Modification of Protein Residues
Acyl chlorides are highly reactive electrophiles that readily form covalent bonds with nucleophilic residues on proteins. mit.eduresearchgate.net This reactivity allows for the specific labeling and modification of proteins, enabling the study of their structure, function, and interactions. This compound can be utilized as a chemical probe to introduce a unique tag—the 3-bromobenzyl group—onto protein surfaces. This group can serve as a handle for further downstream applications, such as the attachment of fluorophores or affinity tags. nih.govmdpi.comnih.govcambridgemedchemconsulting.comfebs.org
The primary targets for acylation on a protein are the side chains of lysine, tyrosine, serine, and cysteine residues, each exhibiting different reactivity profiles. mit.eduresearchgate.net
Lysine: The ε-amino group of lysine is a potent nucleophile and readily reacts with acyl chlorides to form stable amide bonds. nih.govresearchgate.net
Tyrosine: The phenolic hydroxyl group of tyrosine can be acylated to form an ester linkage. acs.orgrsc.org
Serine and Threonine: The aliphatic hydroxyl groups of serine and threonine are also susceptible to acylation, forming ester bonds. nih.gov
Cysteine: The thiol group of cysteine is a strong nucleophile and can react with acyl chlorides to yield thioesters. nih.gov
The reaction between this compound and these nucleophilic amino acid residues proceeds via a nucleophilic acyl substitution mechanism.
Table 1: Reactivity of this compound with Nucleophilic Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |
| Lysine | ε-Amino (-NH₂) | Amide |
| Tyrosine | Phenolic Hydroxyl (-OH) | Ester |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Ester |
| Cysteine | Thiol (-SH) | Thioester |
Studies on Protein Function and Interactions
By covalently modifying specific protein residues, this compound can be employed to investigate various aspects of protein biology.
Active Site Mapping: Modification of residues within an enzyme's active site can lead to inactivation, helping to identify critical catalytic residues.
Protein-Protein Interaction Probing: The 3-bromobenzyl group can be used as a photo-activatable crosslinking agent or as a reporter tag to identify binding partners. The bromine atom provides a heavy atom for crystallographic studies, aiding in the structural elucidation of protein complexes.
Conformational Change Studies: Attaching the bulky 3-bromobenzyl group can alter protein conformation, and the resulting functional changes can provide insights into protein dynamics.
The specific location and extent of protein modification can be determined using mass spectrometry-based proteomic techniques.
Table 2: Applications in Protein Function and Interaction Studies
| Application | Methodological Principle | Information Gained |
| Active Site Identification | Covalent inactivation of enzymatic activity. | Identification of key catalytic residues. |
| Protein Interaction Mapping | Introduction of a tag for pull-down assays or crosslinking. | Identification of binding partners. |
| Structural Analysis | Heavy atom for X-ray crystallography. | High-resolution structural information of protein complexes. |
| Conformational Probing | Monitoring functional changes upon modification. | Insights into protein dynamics and allosteric regulation. |
Synthetic Utility in Heterocyclic Compound Construction
Acyl chlorides are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. acs.org this compound serves as a precursor for introducing the 3-[(3-Bromobenzyl)oxy]benzoyl moiety into various heterocyclic scaffolds. These reactions typically proceed through intermolecular condensation followed by intramolecular cyclization.
The construction of nitrogen, oxygen, and sulfur-containing heterocycles is achievable through the reaction of this compound with appropriate difunctionalized nucleophiles.
Nitrogen Heterocycles: Reaction with compounds containing two nucleophilic nitrogen atoms (e.g., hydrazines, ureas) or a nitrogen and another nucleophile (e.g., amino alcohols, amino thiols) can lead to the formation of heterocycles such as pyridines, pyrimidines, and diazepines. organic-chemistry.orgnih.govorganic-chemistry.orglibretexts.orgmdpi.comrsc.org
Oxygen Heterocycles: The reaction with diols or hydroxy acids can be used to synthesize oxygen-containing heterocycles like lactones and cyclic ethers. researchgate.netlibretexts.orgdocbrown.infolibretexts.org
Sulfur Heterocycles: Utilizing reagents with thiol groups in combination with another nucleophile allows for the construction of sulfur-containing rings such as thiazoles and thiophenes. researchgate.netacs.orgarkat-usa.orgresearchgate.netnih.gov
The intramolecular cyclization of derivatives of this compound can also be a powerful strategy for synthesizing fused heterocyclic systems. rsc.orgresearchgate.netpressbooks.pub
Table 3: Examples of Heterocyclic Systems Synthesized from Acyl Chlorides
| Heterocycle Class | Required Dinucleophile |
| Pyridines, Pyrimidines | Diamines, Amidines |
| Lactones, Cyclic Ethers | Diols, Hydroxy acids |
| Thiazoles, Thiophenes | Amino thiols, Thioalcohols |
Advanced Characterization Techniques for Mechanistic and Structural Elucidation
Spectroscopic Methodologies for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-[(3-Bromobenzyl)oxy]benzoyl chloride, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR spectroscopy allows for the identification and differentiation of the various protons based on their chemical shifts, integration values, and splitting patterns (multiplicity). The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoyl and benzyl (B1604629) rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl ether linkage. The relative positions of the substituents on the aromatic rings influence the chemical shifts and coupling patterns of the aromatic protons, enabling confirmation of the 3-substitution pattern on both rings.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon of the acyl chloride, the methylene carbon, and the various aromatic carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 7.20 - 8.00 | Multiplet |
| Methylene (OCH₂) | ~5.15 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Acyl Chloride) | 167 - 170 |
| Aromatic C-O | 158 - 160 |
| Aromatic C-H / C-Br / C-C | 115 - 140 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong C=O (carbonyl) stretch of the acyl chloride functional group, which typically appears at a high frequency. Another key feature is the C-O stretching vibration of the ether linkage. The presence of aromatic rings is confirmed by C-H stretching vibrations and C=C stretching vibrations within the rings. The C-Br stretch is also expected, though it may be in the fingerprint region and less distinct.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Acyl Chloride (C=O) | Stretch | 1770 - 1815 (strong) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ether (Ar-O-CH₂) | Asymmetric Stretch | 1230 - 1270 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also provides a means of separating the compound from impurities prior to analysis.
In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the presence of bromine is readily identified by a characteristic isotopic pattern in the molecular ion peak, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in two peaks (M and M+2) of nearly equal intensity.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula, confirming the presence and number of carbon, hydrogen, oxygen, bromine, and chlorine atoms. Analysis of the fragmentation pattern can further corroborate the proposed structure, with expected fragments corresponding to the loss of the chlorine atom, the cleavage of the benzyl ether bond, and other characteristic fragmentations.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for evaluating the purity of synthesized this compound and for monitoring the progress of the reaction in which it is formed.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the desired product from starting materials, by-products, and other impurities.
A detector, typically a UV-Vis detector set to a wavelength where the aromatic rings absorb, is used to quantify the components of the mixture. The purity of the sample is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram. HPLC is also an invaluable tool for reaction monitoring, where small aliquots of the reaction mixture are analyzed over time to track the consumption of reactants and the formation of the product.
Due to the relatively high molecular weight and low volatility of this compound, Gas Chromatography (GC) is generally not the preferred method for its direct analysis. The high temperatures required for volatilization in the GC inlet could potentially lead to thermal degradation of the acyl chloride moiety. However, GC could be employed to analyze for the presence of more volatile starting materials or potential low-molecular-weight by-products in a reaction mixture, provided they are thermally stable.
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not publicly available at this time.
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide definitive proof of the molecular structure of this compound, confirming bond lengths, bond angles, and torsional angles. Such data is crucial for understanding the molecule's conformation in the solid state and for elucidating intermolecular interactions, such as halogen bonding or π-stacking, which can influence its physical properties.
While experimental data for the target compound is absent, the general principles of X-ray crystallography would be applicable. A suitable single crystal of this compound would be isolated and mounted on a diffractometer. The crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected. The analysis of the positions and intensities of the diffracted X-ray beams allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.
For comparative purposes, crystallographic studies have been conducted on related molecular fragments. For instance, the crystal structures of various substituted benzyl halides and benzoyl chlorides have been determined, providing insights into the expected geometries of these functional groups. However, without a dedicated crystallographic analysis of this compound, any discussion of its specific solid-state structure remains speculative. The acquisition of such data would be a valuable contribution to the chemical literature, providing a foundational understanding of this compound's structural chemistry.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic structure, energy, and reactivity indices.
Density Functional Theory (DFT) Calculations for Conformational Analysis and Energy Minimization
Table 1: Hypothetical Optimized Geometrical Parameters for 3-[(3-Bromobenzyl)oxy]benzoyl chloride from DFT Calculations
| Parameter | Value |
|---|---|
| C-Cl bond length (Å) | 1.78 |
| C=O bond length (Å) | 1.20 |
| C-Br bond length (Å) | 1.91 |
| C-O-C bond angle (°) | 118.5 |
| Phenyl Ring 1 - Phenyl Ring 2 Dihedral Angle (°) | 75.3 |
Note: These values are illustrative and represent typical results from DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) Theory for Predicting Reaction Sites and Mechanisms
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. libretexts.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to attack by electrophiles. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for nucleophilic attack. youtube.com For this compound, the LUMO is expected to be localized predominantly on the benzoyl chloride moiety, specifically on the carbonyl carbon of the acyl chloride group. This is due to the high electronegativity of the chlorine and oxygen atoms, which withdraws electron density and makes this carbon highly electrophilic. The HOMO, in contrast, would likely be distributed across the electron-rich bromobenzyl ether portion of the molecule.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: These values are illustrative and based on typical FMO calculations for related aromatic compounds.
Electrostatic Potential Surface Analysis for Reactivity Preferences
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack.
For this compound, the ESP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential would be located around the carbonyl oxygen atom, indicating its Lewis basicity and propensity to interact with electrophiles or Lewis acids. The most positive potential would be concentrated on the carbonyl carbon of the acyl chloride, confirming it as the primary site for nucleophilic attack. This is consistent with the predictions from FMO theory. The bromine atom would also exhibit a region of slight positive potential (a "sigma-hole"), which can lead to halogen bonding interactions.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum mechanical studies provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations could be used to explore its conformational flexibility in different solvents. By simulating the molecule's trajectory over nanoseconds, researchers can observe how solvent molecules interact with different parts of the solute and influence its preferred conformations. For example, in a polar solvent, the solvent molecules would be expected to form a solvation shell around the polar acyl chloride group, potentially stabilizing certain rotational conformers. These simulations provide a deeper understanding of how the solvent environment can impact the molecule's reactivity and behavior in a reaction medium.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.
Transition State Characterization and Activation Energy Calculations
A key aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-making and bond-breaking processes that occur during the reaction.
For a reaction involving this compound, such as its reaction with a nucleophile, computational methods can be used to locate the TS structure. Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is identified, its energy can be calculated relative to the reactants. This energy difference is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. By calculating the activation energies for different possible reaction pathways, computational chemists can predict which mechanism is most favorable. For instance, in a substitution reaction at the acyl chloride, this analysis can provide a quantitative basis for understanding the reactivity of the compound. cureffi.org
Table 3: Hypothetical Calculated Activation Energies for a Nucleophilic Acyl Substitution Reaction
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic attack on carbonyl carbon | 12.5 |
| Departure of the chloride leaving group | 2.1 |
Note: These values are illustrative and represent a typical energy profile for such a reaction.
Reaction Coordinate Analysis and Energy Landscape Mapping
Due to the absence of specific computational studies on this compound in the current body of scientific literature, this section will infer the reaction coordinate and energy landscape of its key functional moieties—the benzoyl chloride and the benzyl (B1604629) ether—based on theoretical investigations of analogous structures. This approach allows for a scientifically grounded prediction of the compound's reactive behavior.
The reactivity of this compound is primarily dictated by two sites: the highly electrophilic carbonyl carbon of the acyl chloride and the benzylic carbon of the ether linkage. Computational chemistry provides a framework for mapping the energy changes that occur as reactants transform into products, identifying transition states and intermediates along the reaction coordinate.
Nucleophilic Acyl Substitution at the Benzoyl Chloride Moiety
The benzoyl chloride group is highly susceptible to nucleophilic acyl substitution. This reaction proceeds via a characteristic addition-elimination mechanism. vaia.comyoutube.com The energy landscape of this process involves a tetrahedral intermediate. youtube.comlibretexts.org
A generalized reaction coordinate for the hydrolysis of a benzoyl chloride, a fundamental reaction, can be depicted as follows:
Initial State: The separated reactants, benzoyl chloride and a nucleophile (e.g., water), are at a certain energy level.
Transition State 1 (TS1): As the nucleophile approaches the carbonyl carbon, a transition state is reached. This state is characterized by the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π bond. This is typically the rate-determining step. libretexts.org
Tetrahedral Intermediate: The system then settles into a local energy minimum, the tetrahedral intermediate, where the former carbonyl carbon is sp3-hybridized. youtube.com
Transition State 2 (TS2): The collapse of this intermediate to reform the carbonyl group and eliminate the chloride ion proceeds through a second transition state. This involves the partial breaking of the C-Cl bond and the partial reformation of the C=O π bond.
Final State: The system reaches the final energy state, consisting of the products (a carboxylic acid and HCl in the case of hydrolysis) and the expelled chloride ion.
The presence of the 3-[(3-Bromobenzyl)oxy] substituent is expected to have a modest electronic influence on the reaction rate compared to unsubstituted benzoyl chloride. The ether oxygen can donate electron density to the ring through resonance, which could slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the inductive effect of the oxygen atom would withdraw electron density. The net effect of these competing influences on the activation energy would require specific DFT calculations.
Computational studies on related systems provide insight into the energetics of such reactions. For instance, a DFT study on the reaction of benzoyl chloride with t-BuPA at the B3LYP/Def2-TZVP level of theory calculated the Gibbs free energy (ΔG) and enthalpy (ΔH) for the reaction pathway, illustrating the energy landscape. researchgate.net
Table 1: Illustrative Calculated Energy Pathway for a Benzoyl Chloride Reaction
| Reaction Step | ΔG (kcal/mol) | ΔH (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +21.5 | +11.9 |
| Intermediate | -10.1 | -15.8 |
| Products | -25.3 | -30.5 |
| Data derived from a model reaction of benzoyl chloride with t-BuPA. researchgate.net |
This interactive table demonstrates the typical energetic profile for a nucleophilic acyl substitution on benzoyl chloride, showing a significant activation barrier to reach the first transition state, followed by the formation of a stable intermediate and highly exothermic products.
Cleavage of the Benzyl Ether Linkage
The benzyl ether linkage is generally stable but can be cleaved under specific conditions, such as acid-catalyzed hydrolysis or hydrogenolysis. tum.de Computational studies on model benzyl ethers help to map the energy landscapes of these cleavage reactions.
For acid-catalyzed hydrolysis, the reaction coordinate would typically involve:
Protonation: The ether oxygen is first protonated by an acid catalyst (e.g., H₃O⁺), a low-energy barrier step.
C-O Bond Cleavage: The protonated ether then undergoes cleavage of the C-O bond. DFT calculations on benzyl phenyl ether suggest this cleavage occurs selectively at the aliphatic carbon-oxygen bond. tum.de This step involves a significant energy barrier, leading to the formation of a benzyl cation and an alcohol. The stability of the benzyl cation, due to resonance with the aromatic ring, is a key factor in this pathway. quora.com
Nucleophilic Attack: The carbocation is then attacked by a nucleophile (water), a rapid, energetically favorable step, to form the final benzyl alcohol product.
DFT calculations on the base-catalyzed cleavage of a related β-O-4 ether linkage in a lignin (B12514952) model compound showed that the reaction proceeds via a six-membered transition state with a calculated activation barrier of 6.1 kcal/mol for a KOH-catalyzed process. nih.gov While the mechanism for this compound would differ, this illustrates the power of computational analysis in elucidating reaction pathways and their associated energy barriers.
A photoinduced intramolecular rearrangement of an aryl ether, studied by DFT, revealed a mechanism involving a spirocyclic intermediate formed after photoexcitation, followed by a rate-determining C-O bond cleavage. nih.gov This highlights that different reaction conditions can lead to vastly different energy landscapes and reaction pathways.
Table 2: Comparative Activation Barriers for Ether Cleavage Models
| Model System | Reaction Type | Catalyst/Condition | Calculated Activation Barrier (kcal/mol) |
| β-O-4 Lignin Model | Base-Catalyzed Cleavage | KOH | 6.1 |
| β-O-4 Lignin Model | Base-Catalyzed Cleavage | NaOH | 11.9 |
| Benzyl Phenyl Ether | Hydrolysis | Hydronium (in water at 523 K) | Not specified, but hydrolysis is the dominant pathway |
| Data derived from DFT studies on model ether compounds. tum.denih.gov |
This interactive table showcases how the choice of catalyst and the specific structure of the ether can significantly influence the energy barrier for the C-O bond cleavage, a central step in the reaction coordinate.
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of benzoyl chloride and its derivatives traditionally involves reagents like thionyl chloride or oxalyl chloride, which can be hazardous. researchgate.net Future research will likely focus on greener and more efficient manufacturing processes.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For a compound like 3-[(3-Bromobenzyl)oxy]benzoyl chloride, this could involve moving away from traditional chlorinating agents. Research could explore catalyst-free methods or the use of solid-supported reagents that are more environmentally benign and easier to separate from the product mixture. One potential route involves the direct oxidation of the corresponding benzaldehyde (B42025), a method that can be more atom-economical. google.com Another avenue is the use of safer chlorine sources and reaction media, minimizing the production of corrosive byproducts like HCl gas. researchgate.net
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in safety, efficiency, and scalability. researchgate.net The synthesis of acyl chlorides, which can be highly exothermic, is particularly well-suited for continuous-flow reactors that allow for superior temperature control and mixing. acs.orgacs.org Future studies could develop a continuous process for this compound, potentially starting from 3-hydroxybenzoic acid and 3-bromobenzyl bromide, followed by a flow-based chlorination step. researchgate.netvapourtec.com This approach would not only improve safety but also allow for on-demand synthesis, reducing the need to store a reactive and potentially unstable intermediate. acs.org
Expansion of Synthetic Utility in Advanced Functional Materials and Nanotechnology
Substituted benzoyl chlorides are valuable building blocks for a wide range of materials, including high-performance polymers, dyes, and pharmaceuticals. google.comvynova-group.comatamankimya.com The unique structure of this compound could be leveraged in several areas of materials science:
Polymer Chemistry: The molecule could be used as a monomer or a modifying agent for polymers like polyesters and polyamides. The bulky, bromine-containing side group could impart specific properties such as increased thermal stability, flame retardancy, or a high refractive index.
Functional Dyes and Probes: The benzoyl moiety is a common component in dyes and fluorescent probes. Further functionalization of this molecule could lead to new compounds for use in imaging or as molecular sensors.
Surface Modification: The reactive acyl chloride group can be used to covalently attach the molecule to surfaces containing hydroxyl or amine groups (e.g., metal oxides, polymers, or nanoparticles), thereby modifying their surface properties for applications in nanotechnology or chromatography.
Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding
Modern chemical research often combines laboratory experiments with computational modeling to gain a deeper understanding of how reactions work. For this compound, this integrated approach could be used to:
Model Reaction Pathways: Density Functional Theory (DFT) calculations could be employed to model the transition states of its reactions, helping to predict reactivity and explain observed product distributions. acs.org For instance, computational studies can elucidate the mechanism of nucleophilic attack on the carbonyl carbon, providing insights into how substituents on the phenyl ring influence reaction rates. stackexchange.comchegg.com
Predict Spectroscopic Properties: Computational methods can predict properties like NMR spectra, which can aid in the characterization of new compounds synthesized from this starting material.
Rational Design of Catalysts: By understanding the reaction mechanism at a molecular level, researchers can design more effective catalysts for its transformations, leading to higher yields and selectivity.
Role in Advanced Analytical Method Development and Biomarker Research
Benzoyl chloride is widely used as a derivatizing agent in analytical chemistry, particularly for mass spectrometry. chromatographyonline.comresearchwithrowan.com It reacts with amines and phenols to make them more volatile and easier to detect. nih.gov This is a crucial application in the field of metabolomics for the analysis of biomarkers. daneshyari.comnih.gov Future research could explore the utility of this compound in this context:
Novel Derivatization Reagent: The presence of a bromine atom provides a distinct isotopic signature (79Br and 81Br occur in a nearly 1:1 ratio). This could be exploited in mass spectrometry to easily identify derivatized molecules from a complex biological sample, potentially improving the detection and quantification of biomarkers for diseases. chromatographyonline.comacs.org
Internal Standards: The molecule could serve as a precursor for synthesizing isotopically labeled internal standards, which are essential for accurate quantification in targeted metabolomics studies. daneshyari.com
Q & A
Q. What are the standard synthetic routes for preparing 3-[(3-Bromobenzyl)oxy]benzoyl chloride?
- Methodological Answer : Synthesis typically involves two steps:
Ether formation : React 3-bromobenzyl bromide with 3-hydroxybenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 3-[(3-bromobenzyl)oxy]benzoic acid.
Acyl chloride formation : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The reaction is monitored via TLC or FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and appearance of the acyl chloride C=O stretch (~1770–1800 cm⁻¹) .
Key considerations: Moisture-free conditions are critical to prevent hydrolysis of the acyl chloride.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.2 ppm). The benzyloxy CH₂ group resonates as a singlet (~δ 5.1 ppm).
- ¹³C NMR : The acyl chloride carbonyl carbon appears at ~δ 168–170 ppm.
- IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch of acyl chloride).
- Mass Spectrometry : Molecular ion peak at m/z 355 (C₁₄H₁₀BrClO₂⁺) with isotopic patterns confirming bromine and chlorine .
Q. What are the primary reactivity patterns of this compound in nucleophilic acyl substitution?
- Methodological Answer : The acyl chloride reacts with:
- Amines : Forms amides (e.g., with primary amines in THF at 0–25°C).
- Alcohols : Forms esters (e.g., with methanol in pyridine to neutralize HCl).
- Grignard reagents : Produces ketones after quenching.
Note: The electron-withdrawing bromine substituent on the benzyloxy group slightly enhances electrophilicity of the acyl chloride .
Q. What purification techniques are recommended for this compound?
- Methodological Answer :
- Distillation : For large-scale purification, use fractional distillation under reduced pressure (boiling point data for analogous compounds: ~425 K ).
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to remove unreacted starting materials.
- Recrystallization : From dry toluene at low temperatures to avoid hydrolysis .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C.
- Spills : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
Regulatory note: Classified as corrosive (GHS05); follow OSHA HazCom 2012 guidelines .
Advanced Research Questions
Q. How does the bromine substituent influence reaction kinetics in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing bromine increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Comparative studies with non-brominated analogs show a 15–20% rate enhancement in amidation reactions. Kinetic analysis (e.g., via UV-Vis monitoring at 240 nm) quantifies this effect .
Q. Can this compound participate in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : While the bromine on the benzyloxy group is typically inert under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the acyl chloride moiety may require protection (e.g., as a methyl ester). Post-coupling, the ester can be hydrolyzed back to the acid and reconverted to the acyl chloride .
Q. What computational methods are used to predict its stability under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrolysis pathways. Results indicate rapid degradation in aqueous media (t₁/₂ < 1 hr at pH 7), with energy barriers ~25 kcal/mol for acyl-oxygen cleavage. Experimental validation via HPLC confirms computational predictions .
Q. How to resolve contradictory data in its application to peptide coupling reactions?
- Methodological Answer : Discrepancies in coupling efficiency (e.g., 60–90% yields) may arise from residual moisture or competing side reactions.
- Troubleshooting steps :
Pre-dry solvents over molecular sieves.
Use Hünig’s base (DIPEA) to scavenge HCl.
Monitor reaction progress via ¹H NMR (disappearance of acyl chloride δ 8.1 ppm signal) .
Q. What are its degradation pathways under thermal stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
